molecular formula C8H13NO2 B575914 prop-2-enyl 2-aminopent-4-enoate CAS No. 180608-88-2

prop-2-enyl 2-aminopent-4-enoate

Cat. No.: B575914
CAS No.: 180608-88-2
M. Wt: 155.197
InChI Key: DQYNYUUIXDVJEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

prop-2-enyl 2-aminopent-4-enoate is an organic compound with a unique structure that includes both an allyl group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

prop-2-enyl 2-aminopent-4-enoate can be synthesized through a three-component enantioselective catalytic aminomethylation reaction. This involves the reaction of 1-(benzyloxy)propan-2-one with 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline in the presence of a chiral catalyst such as pseudoephedrine in an aqueous medium. The reaction yields optically pure amino keto ethers of the aromatic series .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar catalytic processes. The use of water as a solvent is favored due to its safety and low cost .

Chemical Reactions Analysis

Types of Reactions

prop-2-enyl 2-aminopent-4-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The allyl and amino groups can participate in substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired product .

Major Products

The major products formed from these reactions include various substituted amino and allyl derivatives, which can be further utilized in organic synthesis and medicinal chemistry .

Scientific Research Applications

prop-2-enyl 2-aminopent-4-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of prop-2-enyl 2-aminopent-4-enoate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

    Prop-2-en-1-one derivatives: These compounds share the allyl group and exhibit similar reactivity.

    Amino acid derivatives: Compounds with amino groups that participate in similar reactions.

Uniqueness

prop-2-enyl 2-aminopent-4-enoate is unique due to its combination of an allyl group and an amino group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and medicinal chemistry .

Properties

CAS No.

180608-88-2

Molecular Formula

C8H13NO2

Molecular Weight

155.197

IUPAC Name

prop-2-enyl 2-aminopent-4-enoate

InChI

InChI=1S/C8H13NO2/c1-3-5-7(9)8(10)11-6-4-2/h3-4,7H,1-2,5-6,9H2

InChI Key

DQYNYUUIXDVJEX-UHFFFAOYSA-N

SMILES

C=CCC(C(=O)OCC=C)N

Synonyms

4-Pentenoicacid,2-amino-,2-propenylester(9CI)

Origin of Product

United States

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